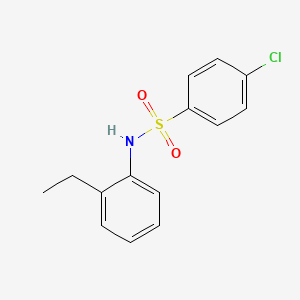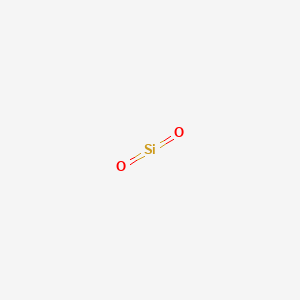
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with the molecular formula C8H6N2. Quinazolines have a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. In this case, the quinazoline structure is modified with various functional groups, including a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and two keto groups (=O) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazoline core, with the additional functional groups contributing to its overall shape, polarity, and reactivity. The presence of the fluorophenyl group would likely make the compound somewhat polar, while the carboxylic acid group could allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the polarity of the solvent .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Stir the mixture for 30 minutes at room temperature.", "Step 4: Add sulfuric acid to the reaction mixture and heat under reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium nitrite. Stir the mixture for 30 minutes at room temperature.", "Step 6: Add sodium hydroxide to the reaction mixture and heat under reflux for 2 hours.", "Step 7: Cool the reaction mixture and add hydrogen peroxide. Stir the mixture for 30 minutes at room temperature.", "Step 8: Acidify the reaction mixture with hydrochloric acid and filter the precipitate.", "Step 9: Wash the precipitate with water and recrystallize from ethanol to obtain the desired product." ] } | |
Número CAS |
687580-05-8 |
Fórmula molecular |
C15H9FN2O4 |
Peso molecular |
300.24 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C15H9FN2O4/c16-9-2-4-10(5-3-9)18-13(19)11-6-1-8(14(20)21)7-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |
Clave InChI |
FZNWVGOEEMYTLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





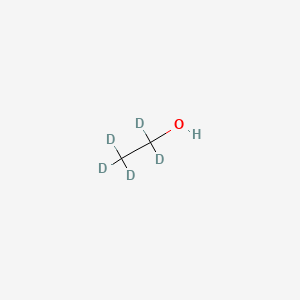
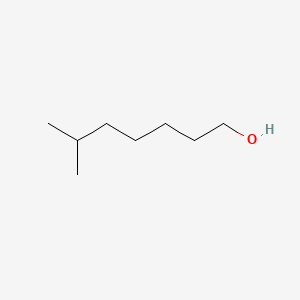

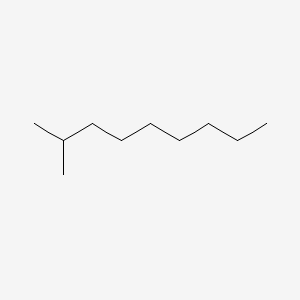

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)

